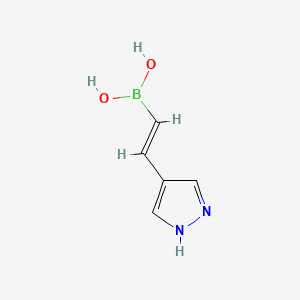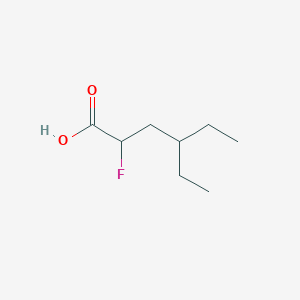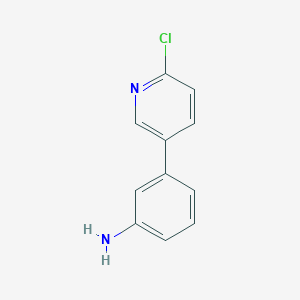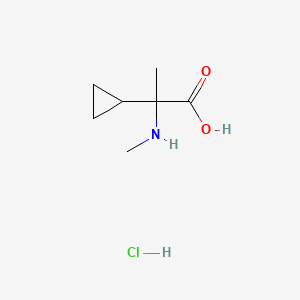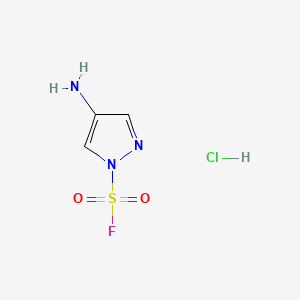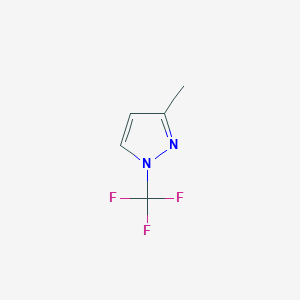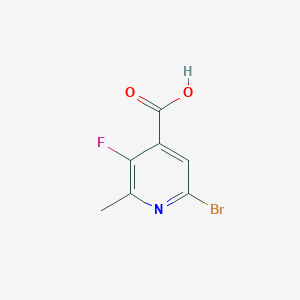
6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H5BrFN .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of 2-methylpyridine derivatives under controlled conditions . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. These methods are designed to be efficient and cost-effective, minimizing the use of hazardous reagents and optimizing reaction conditions .
化学反応の分析
Types of Reactions
6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the pyridine ring .
科学的研究の応用
6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is utilized in the synthesis of novel materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals.
作用機序
The mechanism of action of 6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions .
類似化合物との比較
Similar Compounds
- 2-Bromo-3-fluoro-6-methylpyridine
- 3-Fluoro-6-methylpyridine-2-carboxylic acid
- 6-Bromo-4-methylpyridine-3-boronic acid
Uniqueness
6-Bromo-3-fluoro-2-methylpyridine-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound in research and industry .
特性
CAS番号 |
1780688-89-2 |
|---|---|
分子式 |
C7H5BrFNO2 |
分子量 |
234.02 g/mol |
IUPAC名 |
6-bromo-3-fluoro-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5BrFNO2/c1-3-6(9)4(7(11)12)2-5(8)10-3/h2H,1H3,(H,11,12) |
InChIキー |
YEUREPRPBIQSQF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=N1)Br)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


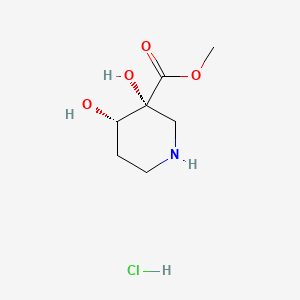
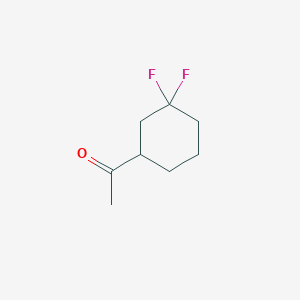
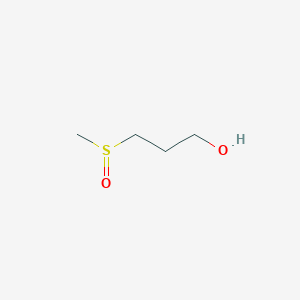
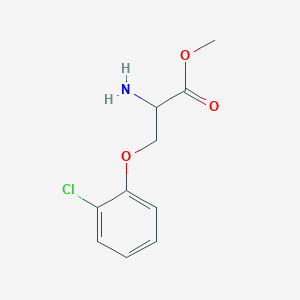
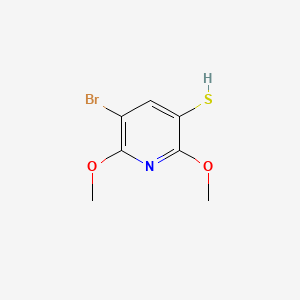

![3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13472404.png)
